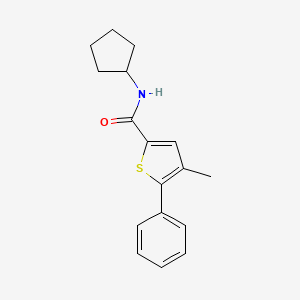![molecular formula C11H15BrN2OS B4719766 1-[(4-bromo-2-thienyl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B4719766.png)
1-[(4-bromo-2-thienyl)carbonyl]-4-methyl-1,4-diazepane
Vue d'ensemble
Description
1-[(4-bromo-2-thienyl)carbonyl]-4-methyl-1,4-diazepane, also known as BRD, is a synthetic compound that belongs to the class of diazepanes. It has been extensively studied for its potential therapeutic applications in various fields, including cancer research and neuroscience.
Mécanisme D'action
The mechanism of action of 1-[(4-bromo-2-thienyl)carbonyl]-4-methyl-1,4-diazepane is not fully understood, but it is believed to act by modulating the activity of GABA receptors. GABA receptors are involved in the regulation of anxiety and other neurological disorders, and 1-[(4-bromo-2-thienyl)carbonyl]-4-methyl-1,4-diazepane has been shown to modulate their activity in animal models.
Biochemical and Physiological Effects:
1-[(4-bromo-2-thienyl)carbonyl]-4-methyl-1,4-diazepane has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of GABA receptor activity, and the regulation of anxiety and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[(4-bromo-2-thienyl)carbonyl]-4-methyl-1,4-diazepane in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells unharmed. However, one of the limitations of using 1-[(4-bromo-2-thienyl)carbonyl]-4-methyl-1,4-diazepane in lab experiments is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are many future directions for the study of 1-[(4-bromo-2-thienyl)carbonyl]-4-methyl-1,4-diazepane, including its potential use in the treatment of cancer and neurological disorders. Other potential areas of research include the development of new synthesis methods for 1-[(4-bromo-2-thienyl)carbonyl]-4-methyl-1,4-diazepane, the identification of new targets for 1-[(4-bromo-2-thienyl)carbonyl]-4-methyl-1,4-diazepane, and the optimization of its pharmacological properties.
Applications De Recherche Scientifique
1-[(4-bromo-2-thienyl)carbonyl]-4-methyl-1,4-diazepane has been extensively studied for its potential therapeutic applications in various fields, including cancer research and neuroscience. In cancer research, 1-[(4-bromo-2-thienyl)carbonyl]-4-methyl-1,4-diazepane has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, 1-[(4-bromo-2-thienyl)carbonyl]-4-methyl-1,4-diazepane has been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and other neurological disorders.
Propriétés
IUPAC Name |
(4-bromothiophen-2-yl)-(4-methyl-1,4-diazepan-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2OS/c1-13-3-2-4-14(6-5-13)11(15)10-7-9(12)8-16-10/h7-8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUUEFRJUHSIRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=CC(=CS2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4719715.png)
![3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4719723.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4719730.png)
![4-[4-(4-chlorophenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4719738.png)
![7-(2,3-dimethylphenyl)-8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4719741.png)


![N-(2,4-difluorophenyl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4719752.png)
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-[(E)-2-(2-methoxyphenyl)vinyl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4719756.png)
![3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(1-naphthyl)-2,5-pyrrolidinedione](/img/structure/B4719764.png)
![N-[4-(cyanomethyl)phenyl]-1-phenylmethanesulfonamide](/img/structure/B4719770.png)
![4-ethyl 2-methyl 3-methyl-5-[(tetrahydro-2-furanylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4719776.png)
![diethyl 3-methyl-5-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4719780.png)
![{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B4719791.png)